2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13265272
InChI: InChI=1S/C12H11N5O4/c18-8-3-1-7(2-4-8)6-13-16-10(19)5-9-11(20)14-12(21)17-15-9/h1-4,6,18H,5H2,(H,16,19)(H2,14,17,20,21)/b13-6+
SMILES: C1=CC(=CC=C1C=NNC(=O)CC2=NNC(=O)NC2=O)O
Molecular Formula: C12H11N5O4
Molecular Weight: 289.25 g/mol

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

CAS No.:

Cat. No.: VC13265272

Molecular Formula: C12H11N5O4

Molecular Weight: 289.25 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide -

Specification

Molecular Formula C12H11N5O4
Molecular Weight 289.25 g/mol
IUPAC Name 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C12H11N5O4/c18-8-3-1-7(2-4-8)6-13-16-10(19)5-9-11(20)14-12(21)17-15-9/h1-4,6,18H,5H2,(H,16,19)(H2,14,17,20,21)/b13-6+
Standard InChI Key MHCGVTQUCDPCON-AWNIVKPZSA-N
Isomeric SMILES C1=CC(=CC=C1/C=N/NC(=O)CC2=NNC(=O)NC2=O)O
SMILES C1=CC(=CC=C1C=NNC(=O)CC2=NNC(=O)NC2=O)O
Canonical SMILES C1=CC(=CC=C1C=NNC(=O)CC2=NNC(=O)NC2=O)O

Introduction

Comparison with Similar Compounds

CompoundStructure DescriptionUnique Features
3-Amino-1,2,4-triazoleTriazole ring with amino groupSimpler structure; primarily used in agriculture
Hydrazone derivativesVarying aldehydes with hydrazineMore reactive; used mainly for synthetic applications
5-HydroxytriazinesTriazine ring with hydroxyl groupsSimilar biological activities but less complex

Future Research Directions

Understanding the interactions of 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide within biological systems is crucial for elucidating its mechanism of action. Key areas for investigation include:

  • Biological Activity Screening: Conducting in vitro and in vivo studies to assess antimicrobial and anticancer activities.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to optimize its biological efficacy.

  • Pharmacokinetic and Pharmacodynamic Studies: Evaluating the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Given the limited availability of specific data on this compound, further research is necessary to fully explore its potential applications and biological activities.

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